molecular formula C21H16N4O3 B4085672 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B4085672
M. Wt: 372.4 g/mol
InChI Key: BYAOQJOQLQSRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide, also known as MNNG, is a potent mutagenic and carcinogenic agent widely used in scientific research. It is a nitrosamide compound that has been shown to induce DNA damage and mutations in various organisms, including bacteria, yeast, and mammals.

Scientific Research Applications

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is widely used in scientific research to induce DNA damage and mutations in various organisms. It has been used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has been shown to induce point mutations, frameshift mutations, and chromosomal aberrations in bacterial and mammalian cells. It has also been used to induce tumors in animal models for cancer research.

Mechanism of Action

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide induces DNA damage by alkylating guanine residues in DNA, resulting in the formation of O6-methylguanine and other alkylated bases. These lesions can lead to mispairing during DNA replication, resulting in mutations. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has also been shown to induce DNA strand breaks and chromosomal aberrations. The mutagenic and carcinogenic effects of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide are thought to be due to its ability to induce DNA damage and mutations.
Biochemical and Physiological Effects
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has been shown to induce a variety of biochemical and physiological effects in cells and organisms. It can induce cell cycle arrest, apoptosis, and DNA repair pathways. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has also been shown to affect gene expression, protein synthesis, and cell signaling pathways. In animal models, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has been shown to induce tumors in various organs, including the liver, lung, and stomach.

Advantages and Limitations for Lab Experiments

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is a useful tool for studying the mechanisms of DNA damage, mutagenesis, and carcinogenesis. It is a potent mutagenic and carcinogenic agent that can induce a variety of DNA lesions and mutations. However, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It is a highly toxic and hazardous compound that requires careful handling and disposal. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is also relatively unstable and can decompose over time, which can affect its mutagenic and carcinogenic properties.

Future Directions

There are several future directions for N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide research. One area of interest is the development of new methods for detecting and quantifying N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide-induced DNA damage and mutations. Another area of interest is the identification of new targets and pathways affected by N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide exposure. Additionally, there is a need for further research on the long-term effects of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide exposure on human health, particularly in occupational and environmental settings. Finally, there is a need for the development of safer and more effective alternatives to N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide for studying DNA damage, mutagenesis, and carcinogenesis.

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-4-3-11-24-13-19(23-20(14)24)16-5-2-6-17(12-16)22-21(26)15-7-9-18(10-8-15)25(27)28/h2-13H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAOQJOQLQSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.